molecular formula C28H37ClN4O2S B13861641 Endo Lurasidone Hydrochloride

Endo Lurasidone Hydrochloride

Cat. No.: B13861641
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-UBMRPRFGSA-N
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Description

2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]isothiazole moiety: This can be achieved through the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.

    Piperazine ring formation: The piperazine ring is introduced by reacting the benzo[d]isothiazole derivative with piperazine in the presence of a suitable base.

    Cyclohexyl group attachment: The cyclohexyl group is attached via a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzo[d]isothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]isothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C28H37ClN4O2S

Molecular Weight

529.1 g/mol

IUPAC Name

(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24-,25+;/m0./s1

InChI Key

NEKCRUIRPWNMLK-UBMRPRFGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O.Cl

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Origin of Product

United States

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